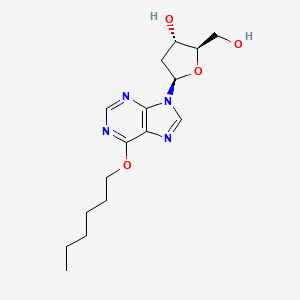
9-(2-Deoxy-beta-D-erythro-pentofuranosyl)-6-(hexyloxy)-9H-purine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
9-(2-Deoxy-beta-D-erythro-pentofuranosyl)-6-(hexyloxy)-9H-purine is a synthetic nucleoside analog. This compound is structurally related to naturally occurring nucleosides, which are the building blocks of nucleic acids such as DNA and RNA. The unique structural features of this compound, including the hexyloxy group, make it an interesting subject for research in various scientific fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 9-(2-Deoxy-beta-D-erythro-pentofuranosyl)-6-(hexyloxy)-9H-purine typically involves multiple steps. The starting material is often a purine derivative, which undergoes glycosylation with a protected sugar moiety. The hexyloxy group is introduced through an alkylation reaction. The final product is obtained after deprotection and purification steps.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated systems for reaction monitoring and control. The use of high-performance liquid chromatography (HPLC) and other analytical techniques ensures the quality of the final product.
化学反応の分析
Types of Reactions
9-(2-Deoxy-beta-D-erythro-pentofuranosyl)-6-(hexyloxy)-9H-purine can undergo various chemical reactions, including:
Oxidation: This reaction can modify the purine ring or the sugar moiety.
Reduction: This reaction can reduce any oxidized functional groups.
Substitution: This reaction can replace the hexyloxy group with other functional groups.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide and potassium permanganate.
Reduction: Common reagents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include alkyl halides and nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce various alkylated or functionalized analogs.
科学的研究の応用
9-(2-Deoxy-beta-D-erythro-pentofuranosyl)-6-(hexyloxy)-9H-purine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with enzymes and nucleic acids.
Medicine: Investigated for potential antiviral and anticancer properties.
Industry: Used in the development of new materials and chemical processes.
作用機序
The mechanism of action of 9-(2-Deoxy-beta-D-erythro-pentofuranosyl)-6-(hexyloxy)-9H-purine involves its incorporation into nucleic acids. This incorporation can disrupt normal cellular processes, leading to antiviral or anticancer effects. The compound may target specific enzymes involved in DNA replication or repair, thereby inhibiting their activity.
類似化合物との比較
Similar Compounds
- 9-(2-Deoxy-beta-D-erythro-pentofuranosyl)adenine
- 9-(2-Deoxy-beta-D-erythro-pentofuranosyl)guanine
- 9-(2-Deoxy-beta-D-erythro-pentofuranosyl)cytosine
Uniqueness
The presence of the hexyloxy group in 9-(2-Deoxy-beta-D-erythro-pentofuranosyl)-6-(hexyloxy)-9H-purine distinguishes it from other nucleoside analogs. This structural feature may enhance its lipophilicity, potentially improving its cellular uptake and bioavailability. Additionally, the hexyloxy group may confer unique interactions with biological targets, making this compound a valuable tool for research and therapeutic applications.
特性
CAS番号 |
184777-71-7 |
|---|---|
分子式 |
C16H24N4O4 |
分子量 |
336.39 g/mol |
IUPAC名 |
(2R,3S,5R)-5-(6-hexoxypurin-9-yl)-2-(hydroxymethyl)oxolan-3-ol |
InChI |
InChI=1S/C16H24N4O4/c1-2-3-4-5-6-23-16-14-15(17-9-18-16)20(10-19-14)13-7-11(22)12(8-21)24-13/h9-13,21-22H,2-8H2,1H3/t11-,12+,13+/m0/s1 |
InChIキー |
QGDBDKQGLGWTRH-YNEHKIRRSA-N |
異性体SMILES |
CCCCCCOC1=NC=NC2=C1N=CN2[C@H]3C[C@@H]([C@H](O3)CO)O |
正規SMILES |
CCCCCCOC1=NC=NC2=C1N=CN2C3CC(C(O3)CO)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


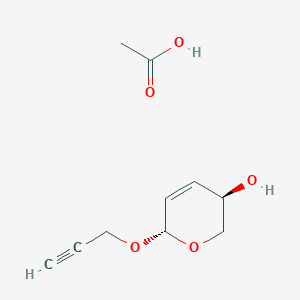
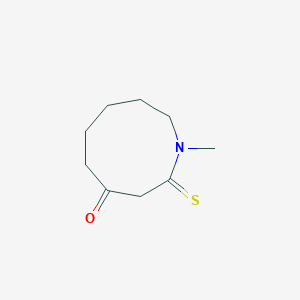
![Hexanoyl chloride, 6-[(1-oxononyl)amino]-](/img/structure/B14255685.png)
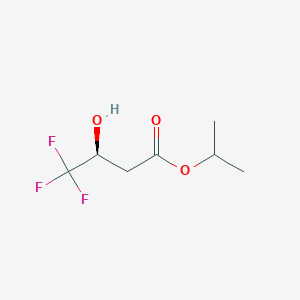
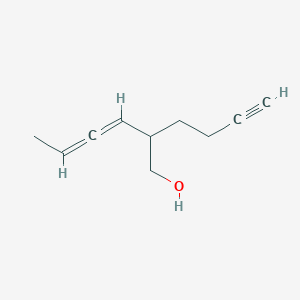
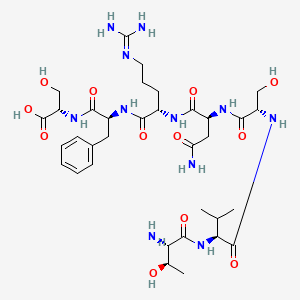

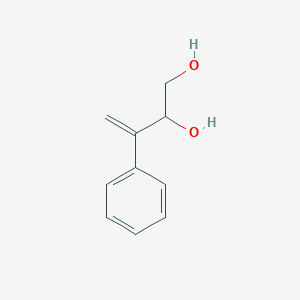
![N-[4-[4-(3-Chlorophenyl)-2-(4-methylsulfonylphenyl)-1,3-thiazol-5-YL]-2-pyridyl]pivalamide](/img/structure/B14255717.png)
![Bicyclo[2.2.1]hept-5-ene-2-carbonylchloride, (1S,2R,4S)-](/img/structure/B14255729.png)
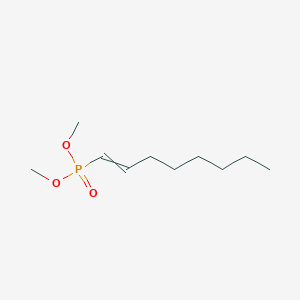
![Methanone, phenyl[2-(phenylethynyl)phenyl]-](/img/structure/B14255752.png)
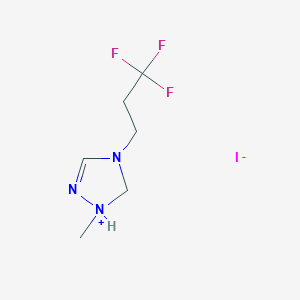
![4-{[(E)-(4-nitrophenyl)methylidene]amino}-5-(trifluoromethyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B14255758.png)
